(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the benzodioxin ring system.
- Introduction of the heptyloxy and methoxy substituents on the benzene ring.
- Construction of the thiazolotriazole core through cyclization reactions.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. These activities can be studied through various in vitro and in vivo assays.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can be elucidated through techniques such as molecular docking, enzyme assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazoles: Compounds with similar core structures but different substituents.
Benzodioxins: Compounds with the benzodioxin ring system but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C27H29N3O5S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(5E)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H29N3O5S/c1-3-4-5-6-9-14-33-20-13-12-18(15-22(20)32-2)16-24-26(31)30-27(36-24)28-25(29-30)23-17-34-19-10-7-8-11-21(19)35-23/h7-8,10-13,15-16,23H,3-6,9,14,17H2,1-2H3/b24-16+ |
InChI Key |
NHFOUPYGTYKZNT-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC |
Origin of Product |
United States |
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